

An In-Depth Technical Guide to the Structure of Triglyceride sn-OLO

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Compound of Interest

Compound Name: Triglyceride OLO,sn

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analysis of the triglyceride sn-1,3-Dioleoyl-2-linoleoyl-glycerol (sn-OLO). Triglycerides are the primary components of fats and oils, serving as crucial energy storage molecules in biological systems. The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, significantly influences their physical, chemical, and biological properties. This guide delves into the detailed chemical structure of sn-OLO, summarizes its physicochemical properties, outlines detailed experimental protocols for its characterization, and discusses its metabolic significance. The information presented herein is intended to be a valuable resource for researchers in the fields of lipidomics, food science, and drug development.

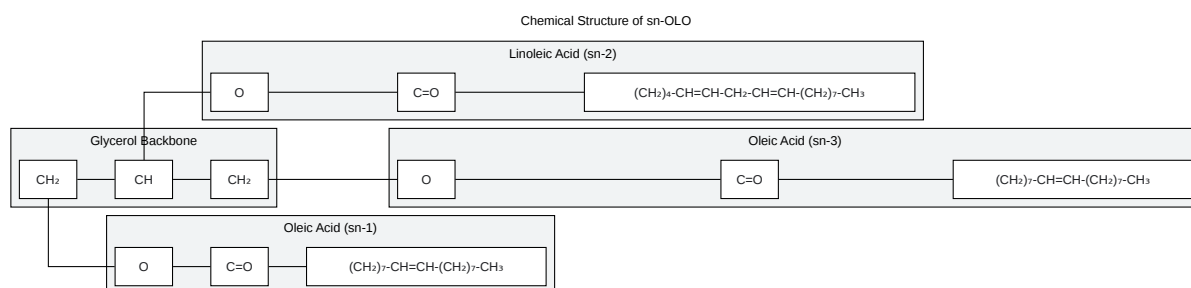
Chemical Structure and Properties

Triglyceride sn-OLO is a specific triacylglycerol molecule composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one linoleic acid molecule at the sn-2 position. The "sn" designation refers to the stereospecific numbering of the carbon atoms of the glycerol backbone, which is crucial for understanding its enzymatic interactions and metabolic fate.

The chemical formula for sn-OLO is $C_{57}H_{102}O_6$, with a molecular weight of approximately 883.4 g/mol [1][2]. It is a liquid at room temperature due to the presence of unsaturated fatty acids,

which introduce kinks in the acyl chains and prevent efficient packing^[2].

Below is a diagram illustrating the chemical structure of sn-OLO.



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Caption: Chemical structure of sn-1,3-Dioleoyl-2-linoleoyl-glycerol.

Table 1: Physicochemical Properties of sn-1,3-Dioleoyl-2-Linoleoyl-Glycerol

| Property | Value | Reference |
|------------------|-------------------------------------------------------------------|-----------|
| Chemical Formula | C ₅₇ H ₁₀₂ O ₆ | [1][2] |
| Molecular Weight | 883.4 g/mol | |
| CAS Number | 2190-19-4 | |
| Appearance | Liquid at room temperature | |
| Purity | ≥95% | |
| Solubility | Soluble in hexane (10 mg/ml), sparingly soluble in chloroform. | |

Experimental Protocols for Characterization

The structural elucidation and quantification of sn-OLO rely on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating triglyceride species based on their polarity and hydrophobicity.

- **Instrumentation:** An HPLC system equipped with a C18 column (e.g., Zorbax ODS) and a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Flame Ionization Detector (FID), is recommended.
- **Mobile Phase:** A gradient elution using a mixture of acetonitrile and methylene chloride is commonly employed. The specific gradient profile will depend on the complexity of the sample matrix.
- **Sample Preparation:** The oil or fat sample is dissolved in a suitable organic solvent, such as hexane or isopropanol, to a known concentration.
- **Injection Volume:** Typically 10-20 µL.

- Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
- Detection:
 - ELSD: This detector is suitable for non-volatile analytes like triglycerides and provides a response proportional to the mass of the analyte.
 - FID: This detector offers a response that is directly proportional to the carbon content of the analyte, making it useful for quantitative analysis.
- Quantification: Identification of sn-OLO is achieved by comparing its retention time with that of a pure standard. Quantification is performed by constructing a calibration curve using a series of standard solutions of known concentrations.

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with HPLC (LC-MS), provides detailed structural information and sensitive quantification.

- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often used for non-polar molecules like triglycerides.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
- Fragmentation Analysis (Tandem MS/MS): To confirm the identity of the fatty acid constituents and their positions on the glycerol backbone, collision-induced dissociation (CID) is employed. The fragmentation of the $[M+NH_4]^+$ adduct of triglycerides typically results in the neutral loss of each fatty acid, allowing for their identification. The relative abundance of the resulting diacylglycerol-like fragment ions can provide information about the fatty acid at the sn-2 position.
- Data Analysis: The mass spectrum of sn-OLO will show a prominent peak corresponding to its molecular ion (or an adduct, e.g., $[M+H]^+$ or $[M+Na]^+$). The MS/MS spectrum will exhibit characteristic fragment ions corresponding to the loss of oleic acid and linoleic acid.

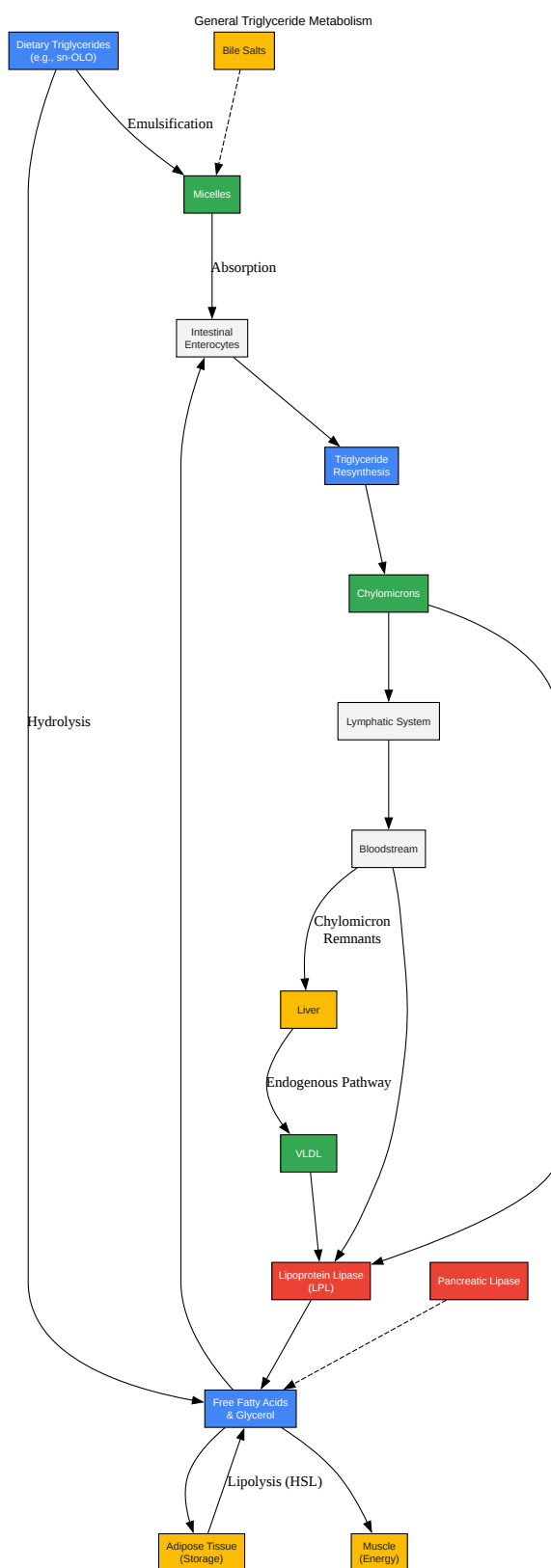
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are invaluable for the unambiguous structural elucidation of triglycerides.

- Solvent: Deuterated chloroform (CDCl_3) is a common solvent for lipid analysis.
- ^1H NMR Spectroscopy: The proton NMR spectrum of sn-OLO will show characteristic signals for the glycerol backbone protons, the olefinic protons of the unsaturated fatty acids, the allylic protons, the α -carbonyl methylene protons, the bulk methylene protons of the fatty acid chains, and the terminal methyl protons. The integration of these signals can be used for quantitative analysis.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon skeleton. The chemical shifts of the carbonyl carbons and the glycerol carbons are particularly informative for determining the regiospecificity of the fatty acids. The signals for the olefinic carbons confirm the presence and type of unsaturation.

Metabolic Pathways

Triglycerides are central to energy metabolism. The metabolic fate of dietary and endogenously synthesized triglycerides involves several key steps: digestion, absorption, transport, storage, and mobilization.



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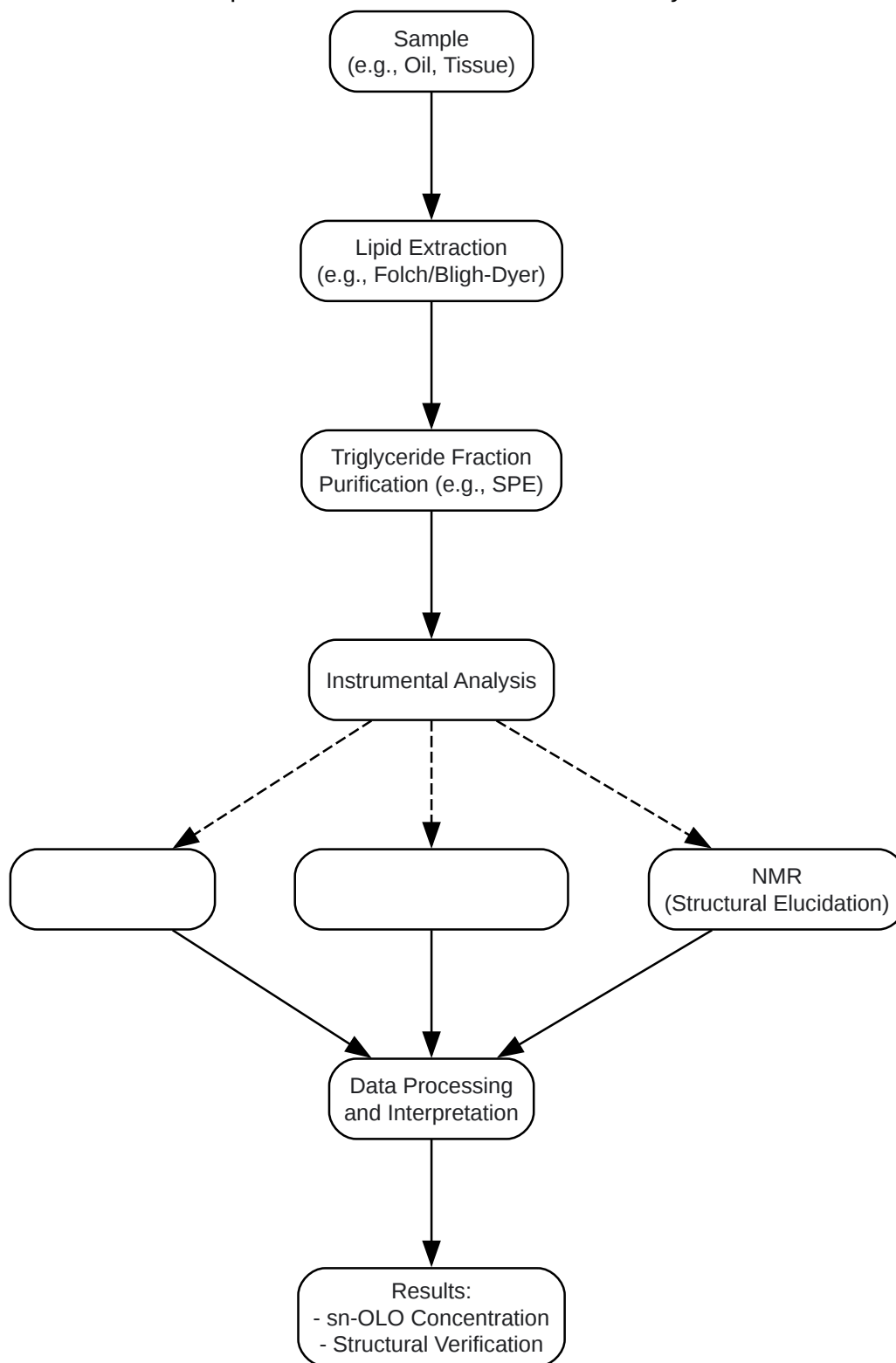
Caption: Overview of the metabolic pathways of triglycerides.

- **Digestion and Absorption:** In the small intestine, dietary triglycerides like sn-OLO are emulsified by bile salts and then hydrolyzed by pancreatic lipase. Pancreatic lipase preferentially cleaves the fatty acids at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (in this case, 2-linoleoyl-glycerol). These products, along with bile salts, form mixed micelles that are absorbed by the intestinal epithelial cells (enterocytes).
- **Resynthesis and Transport:** Inside the enterocytes, the absorbed fatty acids and monoacylglycerols are re-esterified to form triglycerides. These newly synthesized triglycerides are then packaged into large lipoprotein particles called chylomicrons, which are released into the lymphatic system and subsequently enter the bloodstream.
- **Peripheral Tissue Uptake:** In the capillaries of peripheral tissues, such as adipose tissue and muscle, the enzyme lipoprotein lipase (LPL) hydrolyzes the triglycerides within the chylomicrons, releasing fatty acids and glycerol. These fatty acids are then taken up by the cells.
- **Storage and Mobilization:** In adipose tissue, the fatty acids are re-esterified into triglycerides and stored as lipid droplets. During periods of energy demand, hormone-sensitive lipase (HSL) hydrolyzes these stored triglycerides, releasing free fatty acids into the bloodstream for use by other tissues.
- **Hepatic Metabolism:** The liver plays a central role in triglyceride metabolism. It can synthesize triglycerides from carbohydrates and proteins (de novo lipogenesis) and package them into very-low-density lipoproteins (VLDL) for transport to peripheral tissues.

Experimental Workflow

A typical workflow for the analysis of sn-OLO from a biological or food sample is depicted below.

Experimental Workflow for sn-OLO Analysis

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Caption: A generalized experimental workflow for the analysis of sn-OLO.

Conclusion

Triglyceride sn-OLO is a specific triacylglycerol with a defined stereochemical structure that dictates its physicochemical properties and biological behavior. This technical guide has provided a detailed overview of its structure, methods for its characterization, and its role in metabolism. A thorough understanding of the structure and function of individual triglyceride species like sn-OLO is essential for advancements in nutrition, food science, and the development of therapeutic agents targeting lipid metabolism. The experimental protocols and workflows outlined here provide a solid foundation for researchers to accurately identify and quantify this important lipid molecule.

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